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Compound of Interest

Compound Name: Ddr-trk-1

Cat. No.: B10772507

A Note on the Topic: Initial searches for "Ddr-trk-1" did not yield a specific molecule by that
name in the context of pancreatic cancer. However, the query elements correspond to two
distinct and significant areas of pancreatic cancer research: Discoidin Domain Receptor 1
(DDR1) and Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions. Both are
promising therapeutic targets and the subject of ongoing preliminary studies. This guide will
therefore address both DDR1 and NTRK fusions in separate sections as distinct entities of high
interest to researchers, scientists, and drug development professionals.

Section 1: Discoidin Domain Receptor 1 (DDR1) in
Pancreatic Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen,
a major component of the dense extracellular matrix characteristic of pancreatic ductal
adenocarcinoma (PDAC).[1][2][3] Upregulation and activation of DDR1 have been implicated in
promoting tumor progression, chemoresistance, and metastasis.[1][2][4]
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Clinical Significance

High p-DDR1 expression is
associated with poor overall
survival in pancreatic cancer

patients.

[1]

Expression in Cancer Cells

p-DDR1 expression is
significantly increased in
pancreatic cancer cells
compared to normal pancreatic

cells.

[1]

Chemoresistance

DDR1 expression is highly
upregulated in gemcitabine-
resistant pancreatic cancer

cells.

[1]

Inhibitor Efficacy (In Vitro)

The combination of a DDR1
inhibitor (KI1-301690) and
gemcitabine synergistically
suppresses the growth of

pancreatic cancer cells.

[1]5]

Inhibitor Efficacy (In Vivo)

A DDRL1 inhibitor (7rh) in
combination with
chemotherapy significantly
reduced primary tumor burden
in orthotopic xenografts and
autochthonous pancreatic

tumors.

[2]

Role in Metastasis

Genetic or pharmacologic
inhibition of DDR1 reduces
PDAC tumorigenesis and

metastasis.

[416]L718]

Signaling Pathways
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DDRL1 signaling in pancreatic cancer is primarily initiated by its binding to collagen. This
interaction leads to the autophosphorylation of the receptor and the activation of several
downstream pro-tumorigenic signaling cascades. One key pathway involves the activation of
PYK2 and FAK, which subsequently influences cell migration, invasion, and chemoresistance.
[1][2] Another identified pathway involves the activation of PKCO and SYK, leading to NF-kB-
mediated production of CXCL5, which in turn recruits tumor-associated neutrophils and
promotes metastasis.[4][7][8] Furthermore, DDR1 signaling through NF-kB and NRF2 has been
shown to promote mitochondrial biogenesis, supporting tumor growth.[9]
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DDR1 Signaling Pathways in Pancreatic Cancer.
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Experimental Protocols

1. Western Blotting for DDR1 Phosphorylation
» Objective: To determine the activation state of DDRL1 in pancreatic cancer cells.
e Methodology:

o Pancreatic cancer cells are cultured to 70-80% confluency.

o Cells are serum-starved for 24 hours and then treated with or without a DDR1 inhibitor for
a specified time, followed by stimulation with collagen | (50 pg/mL) for 30 minutes.

o Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
o Protein concentration is determined using a BCA assay.

o Equal amounts of protein (20-30 pg) are separated by SDS-PAGE and transferred to a
PVDF membrane.

o The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

o The membrane is incubated overnight at 4°C with a primary antibody against
phosphorylated DDR1 (p-DDR1).

o After washing with TBST, the membrane is incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour at room temperature.

o Protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system. Total DDR1 and a housekeeping gene (e.g., GAPDH) are used as loading
controls.

2. In Vitro Cell Viability Assay
o Objective: To assess the effect of DDR1 inhibition on the viability of pancreatic cancer cells.

o Methodology:
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o Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000 cells per well.

o After 24 hours, cells are treated with varying concentrations of a DDR1 inhibitor,
gemcitabine, or a combination of both.

o Cells are incubated for 72 hours.

o Cell viability is measured using the MTT or WST-1 assay. 10 yuL of MTT solution (5 mg/mL)
is added to each well, and plates are incubated for 4 hours.

o The formazan crystals are dissolved in 100 yL of DMSO.
o Absorbance is measured at 570 nm using a microplate reader.
o Results are expressed as a percentage of the viability of untreated control cells.
. Orthotopic Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of DDRL1 inhibitors on pancreatic tumor growth.
Methodology:

o Human pancreatic cancer cells (e.g., AsPC-1) are harvested and resuspended in a
solution of PBS and Matrigel (1:1).

o Athymic nude mice are anesthetized, and a small abdominal incision is made to expose
the pancreas.

o Approximately 1x1076 cells in 50 pL are injected into the tail of the pancreas.

o The incision is closed, and mice are monitored for tumor growth using ultrasound or
bioluminescence imaging.

o Once tumors are established (e.g., 100 mms3), mice are randomized into treatment groups:
vehicle control, DDR1 inhibitor, chemotherapy (e.g., gemcitabine + nab-paclitaxel), or
combination therapy.
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o Treatments are administered according to a predefined schedule (e.g., oral gavage for the
inhibitor, intraperitoneal injection for chemotherapy).

o Tumor volume and body weight are measured regularly.

o At the end of the study, mice are euthanized, and tumors are excised, weighed, and
processed for histological and molecular analysis (e.g., immunohistochemistry for p-
DDR1, proliferation markers like PCNA, and apoptosis markers like cleaved caspase-3).

Pancreatic Cancer Orthotopic Injection Tumor Establishment Randomization into Drug Tumor Excision
Cell Culture into Mouse Pancreas & Monitoring Treatment Groups Administration & Analysis

Click to download full resolution via product page
Workflow for an Orthotopic Xenograft Model.

Section 2: Neurotrophic Tropomyosin Receptor
Kinase (NTRK) Fusions in Pancreatic Cancer

Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions are rare oncogenic drivers
found in a small subset of pancreatic cancers.[10][11][12] These fusions involve the joining of
one of the three NTRK genes (NTRK1, NTRK2, or NTRK3) with an unrelated gene, resulting in
a chimeric protein with a constitutively active kinase domain.[10][11] This leads to uncontrolled
activation of downstream signaling pathways that drive cell proliferation and survival.[10][11]

Quantitative Data Summary
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Prevalence in Pancreatic

Cancer

NTRK gene fusions are
present in approximately 0.3%
to 0.8% of pancreatic

adenocarcinomas.

[10][11][12][13]

Prevalence in All Solid Tumors

NTRK fusions are found in

about 1% of all solid tumors.

[11]

Larotrectinib Efficacy (ORR)

The overall response rate
(ORR) to larotrectinib in NTRK
fusion-positive solid tumors is
a primary endpoint in clinical

trials leading to its approval.

[10]

Entrectinib Efficacy

Entrectinib is an approved
inhibitor for NTRK fusion-
positive solid tumors, with
efficacy demonstrated in phase

I-11 trials.

[10]

Case Report (Larotrectinib)

A patient with metastatic
CTRC-NTRK1 gene fusion-
positive pancreatic ductal
adenocarcinoma showed a

response to larotrectinib.

[14]

Case Report (Larotrectinib)

A patient with pancreatic
acinar cell carcinoma
harboring a SEL1L-NTRK1
fusion had an exceptional
radiographic response to

larotrectinib for 13 months.

[15]

Signaling Pathways

The chimeric proteins resulting from NTRK gene fusions lead to ligand-independent

dimerization and constitutive activation of the TRK kinase domain. This triggers the activation
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of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway,
the PI3K-AKT pathway, and the PLCy pathway.[10][11] These pathways are central to
promoting cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of
cancer.[10]

Genetic Level
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Transcription &
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NTRK Fusion Signaling in Pancreatic Cancer.

Experimental Protocols
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. Two-Step Screening for NTRK Fusions: IHC and NGS

Objective: To accurately identify patients with NTRK fusion-positive pancreatic cancer for
targeted therapy.

Methodology:
o Immunohistochemistry (IHC) Screening:
» Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
» Sections are stained using a pan-TRK monoclonal antibody (e.g., clone EPR17341).

» Staining intensity (weak, moderate, strong) and pattern (focal, diffuse, cytoplasmic,
nuclear) are evaluated by a pathologist. Samples showing positive staining are
considered for confirmatory testing.

o Next-Generation Sequencing (NGS) Confirmation:
» RNA s extracted from the IHC-positive FFPE tissue samples.
» RNA quality and quantity are assessed.

» An RNA-based NGS panel designed to detect gene fusions, including NTRK1, NTRK2,
and NTRK3 fusions, is used. RNA-based assays are preferred over DNA-based assays

for fusion detection.[10]

» Libraries are prepared, sequenced, and the data is analyzed using a bioinformatics
pipeline to identify specific fusion partners and breakpoints.

» A positive NGS result confirms the presence of an actionable NTRK gene fusion.
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Screening Workflow for NTRK Gene Fusions.

2. In Vitro Kinase Assay for TRK Inhibitors
o Objective: To determine the inhibitory activity of a compound against TRK fusion proteins.
o Methodology:

o The kinase domain of a specific TRK fusion protein (e.g., ETV6-NTRK3) is expressed and
purified.

o The kinase reaction is set up in a 96-well or 384-well plate containing the purified kinase, a
substrate peptide (e.g., poly-Glu-Tyr), and ATP.

o The test compound (potential inhibitor) is added at various concentrations.
o The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

o The amount of phosphorylated substrate is quantified. This can be done using various
methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP
depletion using a luminescence-based assay (e.g., Kinase-Glo®).

o The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is
calculated by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

3. Cell-Based Proliferation Assay with NTRK Fusion-Positive Cells
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o Objective: To assess the anti-proliferative effect of TRK inhibitors on cancer cells harboring
an NTRK fusion.

o Methodology:

o A cell line endogenously expressing an NTRK fusion or engineered to express one is
used.

o Cells are seeded in 96-well plates and allowed to adhere overnight.
o Cells are treated with a serial dilution of a TRK inhibitor (e.g., larotrectinib or entrectinib).

o After a 72-hour incubation period, cell proliferation is measured using a method such as
CellTiter-Glo® (luminescence-based) or by direct cell counting.

o The GI50 value (the concentration of inhibitor that causes 50% growth inhibition) is
determined from the dose-response curve.

o A control cell line lacking any NTRK fusion should be run in parallel to demonstrate the
selectivity of the inhibitor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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